molecular formula C14H10ClN3 B8738056 4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine

4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine

Cat. No.: B8738056
M. Wt: 255.70 g/mol
InChI Key: FSHTWRUAGYMCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties

Chemical Reactions Analysis

4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine can be compared with other 1,8-naphthyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H10ClN3

Molecular Weight

255.70 g/mol

IUPAC Name

4-chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine

InChI

InChI=1S/C14H10ClN3/c1-9-4-2-6-12(17-9)13-8-11(15)10-5-3-7-16-14(10)18-13/h2-8H,1H3

InChI Key

FSHTWRUAGYMCQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC3=C(C=CC=N3)C(=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.69 g (8.47 mmol) 2,4-dichloro-[1,8]naphthyridine and 3.24 g (8.47 mmol) 6-methyl-2-(tributylstannyl)-pyridine in 8.5 ml toluene under nitrogen was heated to 80° C. Then 178 mg (0.254 mmol) bis-(triphenylphosphine)-palladium(II)-chloride were added. The mixture was stirred for 16 hrs at 80° C. and then cooled to 0° C. in an ice bath. The precipitate was filtered off, washed with ice cold toluene and petrolether and dried in vacuum. This yielded 4-chloro-2-(6-methylpyridin-2-yl)-[1,8]naphthyridine as gray felted needles; HPLC-MS: 2.25 min, [M+H] 256.
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Name
bis-(triphenylphosphine)-palladium(II)-chloride
Quantity
178 mg
Type
catalyst
Reaction Step Two

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